3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol
Description
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol |
InChI |
InChI=1S/C11H16N2O3/c1-7-4-11(14,6-15-7)5-9-12-10(13-16-9)8-2-3-8/h7-8,14H,2-6H2,1H3 |
InChI Key |
OIZTUUCKHGYYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CO1)(CC2=NC(=NO2)C3CC3)O |
Origin of Product |
United States |
Preparation Methods
Oxadiazole Ring Formation via Amidoxime Cyclization
The core heterocycle, 1,2,4-oxadiazole , is generally synthesized through cyclization reactions involving amidoximes. The typical route involves:
Preparation of Amidoximes : Reacting nitriles with hydroxylamine derivatives under basic conditions to generate amidoximes.
Cyclization with Carboxylic Acids or Derivatives : The amidoximes are then cyclized using carboxylic acids, acid chlorides, or anhydrides, often facilitated by dehydrating agents or catalysts, to form the 1,2,4-oxadiazole ring.
Amidoxime + Carboxylic acid derivative → Cyclization under heat or microwave irradiation → 1,2,4-Oxadiazole derivative
This method is supported by patent WO2021122415A1, where similar heterocyclic rings are synthesized via amidoxime cyclization in a suitable solvent system, typically ethanol or tetrahydrofuran (THF), with temperature control at around 70°C or room temperature over extended periods (overnight to several days).
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at the 3-position of the oxadiazole ring is introduced via nucleophilic substitution or cyclopropylation reactions:
Nucleophilic Addition : Using cyclopropyl halides (e.g., cyclopropyl bromide) with nucleophilic heterocycles or intermediates under basic conditions.
Transition Metal-Catalyzed Cross-Coupling : Palladium-catalyzed coupling reactions (e.g., Suzuki or Stille coupling) between cyclopropyl organometallic reagents and heterocyclic precursors.
Patent literature indicates that such transformations are feasible and efficient, especially when employing palladium catalysis with suitable ligands and bases, allowing the selective attachment of the cyclopropyl group to the heterocyclic core.
Linking the Oxadiazole to the Oxolane Backbone
The attachment of the oxadiazole moiety to the oxolane ring typically proceeds via a methylene linker :
Methylation of the Oxolane Ring : The oxolane ring is first functionalized at the 3-position with a suitable leaving group (e.g., halide or tosylate).
Nucleophilic Substitution : The heterocyclic intermediate bearing the oxadiazole is then coupled via nucleophilic substitution with the methylated oxolane derivative, often in the presence of bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).
Alternatively, direct alkylation of the oxolane hydroxyl group with a pre-formed oxadiazole methyl derivative can be employed.
Methylation at the 5-Position of the Oxolane Ring
The methyl group at the 5-position of the oxolane ring is introduced via:
Selective Alkylation : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) to methylate the hydroxyl group or an activated carbon atom on the ring.
Protection-Deprotection Strategies : Protecting groups may be used to ensure regioselectivity, especially when multiple reactive sites are present.
Overall Synthetic Route Summary
Additional Considerations and Optimization
- Reaction Conditions : Temperature, solvent choice, and reaction time are critical for yield and selectivity. Microwave-assisted synthesis has been reported to enhance reaction rates.
- Purification : Techniques such as column chromatography, recrystallization, and preparative HPLC are employed to isolate pure intermediates and final products.
- Yield Optimization : Use of catalysts, optimized solvents, and controlled reaction parameters improve overall yields.
Supporting Data and Sources
- Patent WO2021122415A1 describes heterocyclic synthesis involving amidoxime cyclization under mild conditions, emphasizing the importance of solvent and temperature control.
- Commercial synthesis approaches for similar oxadiazole derivatives highlight the utility of palladium-catalyzed coupling reactions for introducing cyclopropyl groups.
- Literature on methylation strategies for oxolane rings supports the use of methyl iodide and base-mediated alkylation.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes or receptors involved in inflammatory responses or cell proliferation. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol, based on evidence provided:
Key Observations:
Structural Diversity :
- The target compound’s oxolan-3-ol group distinguishes it from amine-containing analogs (e.g., ), which exhibit higher lipophilicity but lower water solubility.
- Electron-withdrawing substituents (e.g., CF₃ in ) enhance stability but reduce nucleophilicity compared to the target’s hydroxyl group.
Fluorinated analogs () highlight the role of halogenation in improving metabolic stability, a feature absent in the target compound.
Synthetic Accessibility :
- outlines methods for synthesizing triazole derivatives via InCl₃-catalyzed reactions, which may be adaptable for modifying the target compound’s oxadiazole core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
